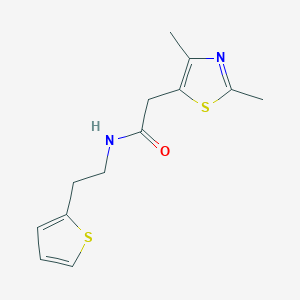
2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and cellular assays to measure cell viability, proliferation, and cytotoxicity. MTT is widely used in scientific research, particularly in the field of cancer research, due to its ability to measure cell metabolic activity.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves the reaction of 2-(2,4-dimethylthiazol-5-yl)acetic acid with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(2,4-dimethylthiazol-5-yl)acetic acid, 2-(thiophen-2-yl)ethylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Acetic anhydride
Reaction
Step 1: Dissolve 2-(2,4-dimethylthiazol-5-yl)acetic acid (1.0 equiv) and 2-(thiophen-2-yl)ethylamine (1.2 equiv) in dry dichloromethane (DCM)., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in dry dichloromethane (DCM) and add acetic anhydride (1.2 equiv)., Step 5: Stir the reaction mixture at room temperature for 24 hours and then quench with water., Step 6: Extract the product with dichloromethane (DCM) and dry over anhydrous sodium sulfate (Na2SO4)., Step 7: Concentrate the filtrate under reduced pressure to obtain the final product as a white solid.
作用機序
The mechanism of action of MTT involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. The reduction reaction produces a purple formazan product, which is insoluble in water and is retained within the cells. The amount of formazan produced is directly proportional to the number of viable cells. Thus, the MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
生化学的および生理学的効果
MTT has been shown to have no significant biochemical or physiological effects on living cells. The reduction of the tetrazolium ring by mitochondrial dehydrogenases is a normal cellular process, and the formazan product is retained within the cells without affecting cellular function.
実験室実験の利点と制限
The MTT assay has several advantages over other cell viability assays. It is a simple, reliable, and inexpensive assay that can be performed quickly and easily. The assay is also highly sensitive, with a detection limit of 10-100 cells per well. However, the MTT assay has some limitations. It cannot distinguish between live and dead cells, and it may produce false-positive results in the presence of certain compounds such as antioxidants. Additionally, the assay may be affected by the pH, temperature, and oxygen levels of the cell culture.
将来の方向性
For the use of MTT in scientific research include the development of new MTT derivatives, the application of MTT in drug screening and toxicity testing, and the study of the effects of various treatments on cancer cell growth and apoptosis.
科学的研究の応用
MTT is widely used in scientific research to measure cell viability, proliferation, and cytotoxicity. It is commonly used in cell-based assays to evaluate the efficacy of drugs, chemicals, and other compounds in inhibiting or promoting cell growth. MTT assays are also used to study the effects of various environmental factors such as pH, temperature, and oxygen levels on cell viability. The use of MTT in scientific research has contributed significantly to the understanding of various cellular processes, including cancer cell growth and apoptosis.
特性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-9-12(18-10(2)15-9)8-13(16)14-6-5-11-4-3-7-17-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMGQOMRAJHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylthiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

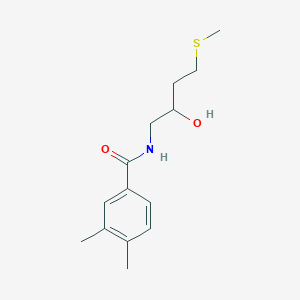
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
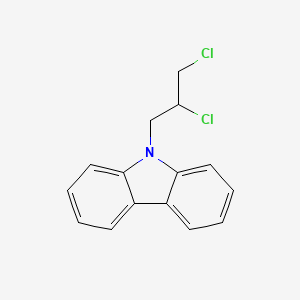
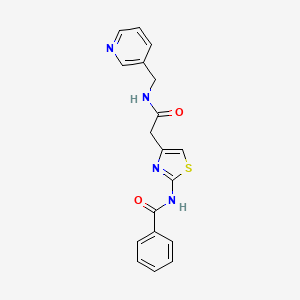
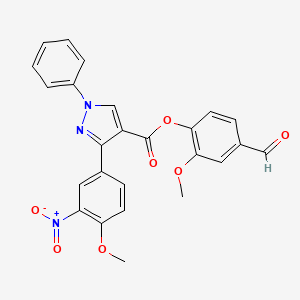
![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)
![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
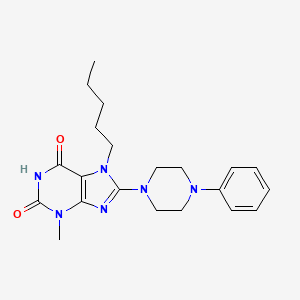
![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)
![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
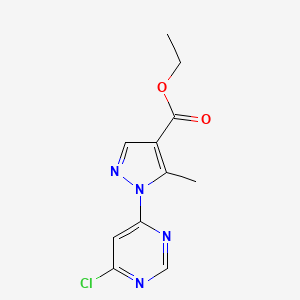
![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)